N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide
Description
N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a 2-chlorobenzenesulfonamide core linked to a 1-acetylindolin-6-yl substituent via the sulfonamide nitrogen. The acetylated indoline moiety introduces steric and electronic effects that distinguish it from simpler aryl or heteroaryl derivatives. Sulfonamides are well-known for their diverse pharmacological properties, including antimicrobial, diuretic, and anticancer activities . The 2-chloro substituent on the benzene ring enhances lipophilicity and may influence binding to biological targets, while the acetylindolinyl group could modulate conformational flexibility and intermolecular interactions, such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-11(20)19-9-8-12-6-7-13(10-15(12)19)18-23(21,22)16-5-3-2-4-14(16)17/h2-7,10,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFBMXWSFYQJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative is synthesized through a series of reactions starting from an appropriate precursor. This may involve cyclization reactions and subsequent functional group modifications.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions.
Sulfonamide Formation: The acetylated indole is reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding indole derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized indole derivatives.
Hydrolysis Products: Deacetylated indole derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide has been investigated for its role in modulating biological pathways. It interacts with specific molecular targets involved in inflammation and cell proliferation, particularly influencing the NF-κB signaling pathway.
Medicine
The compound shows promise in treating various conditions:
- Anti-inflammatory Effects : It has potential applications in managing inflammatory diseases due to its ability to inhibit inflammatory pathways.
- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against Gram-positive bacteria and moderate efficacy against yeast infections.
- Cardiovascular Applications : Studies suggest that it may reduce coronary resistance and lower perfusion pressure, indicating potential use in treating hypertension.
The biological activity of this compound has been documented through various studies:
Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens:
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Yeast |
|---|---|---|---|
| This compound | Effective | Less effective | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | Highly effective | Moderate | Low |
| N-(4-fluorophenyl)-2-chloroacetamide | Effective | Less effective | Moderate |
This table illustrates that while the compound is effective against Gram-positive bacteria, its activity against Gram-negative bacteria is limited.
Cardiovascular Effects
In isolated heart models, the compound demonstrated promising results in reducing coronary resistance, suggesting therapeutic potential for cardiovascular conditions. Molecular docking studies revealed interactions with calcium channels, providing insights into its mechanism of action.
Case Study on Antimicrobial Efficacy
A series of experiments compared the antimicrobial activity of this compound with established antibiotics. The results indicated comparable efficacy, supporting further development as an antimicrobial agent.
Cardiovascular Study
In an isolated rat heart model, the compound showed significant reductions in coronary resistance, highlighting its potential application in managing hypertension or other cardiovascular diseases.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to reduced inflammation and inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Analysis
Sulfonamide derivatives exhibit conformational diversity depending on substituents. Key parameters include torsional angles (rotation around the S–N bond) and dihedral angles (planarity between aromatic rings). For example:
The acetyl group may also participate in additional hydrogen bonds, influencing crystal packing and solubility .
Pharmacological Activity
Sulfonamide derivatives exhibit marked anticancer activity, as demonstrated by N-(aryl/heteroaryl)-2-chlorobenzenesulfonamides (e.g., compounds 16 , 20 , 21 ) tested against 60 human cancer cell lines. Compound 21 showed high selectivity, attributed to its heteroaryl substituent . The 1-acetylindolin-6-yl group in the target compound could enhance target specificity by mimicking indole-based kinase inhibitors (e.g., sunitinib) or interacting with apoptotic pathways .
Crystallographic and Solubility Trends
- 2-Chlorobenzenesulfonamide crystallizes in the Cc space group, forming a 3D hydrogen-bonded network via N–H⋯O interactions .
Data Tables
Table 1: Structural Comparison of Sulfonamide Derivatives
Table 2: Anticancer Activity of Selected Sulfonamides
| Compound | Cell Line Sensitivity (GI₅₀, μM) | Selectivity Profile |
|---|---|---|
| 21 (heteroaryl derivative) | 0.1–1.0 | High (leukemia) |
| 16 (aryl derivative) | 1.0–10.0 | Moderate |
Biological Activity
N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cardiovascular effects, and potential mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound this compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the indole moiety may enhance its interaction with biological targets.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various N-substituted phenyl-2-chloroacetamides, compounds similar to this compound were tested against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that these compounds were particularly effective against Gram-positive bacteria and had moderate efficacy against yeast infections .
Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Yeast |
|---|---|---|---|
| This compound | Effective | Less effective | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | Highly effective | Moderate | Low |
| N-(4-fluorophenyl)-2-chloroacetamide | Effective | Less effective | Moderate |
Cardiovascular Effects
Sulfonamides have also been studied for their cardiovascular effects. A study investigated the impact of various sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The findings suggested that certain derivatives could significantly lower perfusion pressure through inhibition of calcium channels, indicating potential therapeutic applications in managing cardiac conditions .
The interaction between sulfonamide derivatives and calcium channels was analyzed using molecular docking studies, revealing specific amino acid residues involved in binding. This interaction may lead to decreased vascular resistance, providing insights into how these compounds can be utilized in cardiovascular therapies.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A series of experiments demonstrated that the antimicrobial activity of this compound was comparable to established antibiotics, making it a candidate for further development as an antimicrobial agent. -
Cardiovascular Study :
In an isolated heart model, this compound showed promising results in reducing coronary resistance, suggesting its potential use in treating hypertension or other cardiovascular diseases.
Q & A
Q. What experimental methods are recommended for determining the crystal structure of N-(1-acetylindolin-6-yl)-2-chlorobenzenesulfonamide?
To determine the crystal structure, employ single-crystal X-ray diffraction using a diffractometer (e.g., Oxford Diffraction Xcalibur with a Sapphire CCD detector). Data collection should involve ω and φ scans at ~299 K, followed by structure refinement using SHELXL . Key steps include:
Q. How can the solubility of this compound be predicted in various solvents?
Use semi-empirical models like the NRTL (Non-Random Two-Liquid) model. For example, the NRTL parameters (, ) derived from similar sulfonamides in ethanol and water can guide predictions, with average relative deviations of ~8–9% . Validate experimentally via gravimetric or spectroscopic methods.
Q. What synthetic strategies are effective for introducing the 1-acetylindolin-6-yl moiety into 2-chlorobenzenesulfonamide?
- Condensation reactions : React 2-chlorobenzenesulfonamide with pre-functionalized indoline derivatives in the presence of coupling agents (e.g., POCl) .
- In situ carbimidate formation : Use DBU (1,8-diazabicycloundec-7-ene) to generate reactive intermediates from carbonitriles, followed by sulfonamide coupling .
- Purification : Recrystallize from ethanol or toluene for high-purity single crystals .
Advanced Research Questions
Q. How do substituents on the benzene ring and acetylindoline group influence intermolecular interactions and crystallographic packing?
- Substituent effects : Compare with 2-chlorobenzenesulfonamide derivatives (e.g., 4-fluoro, 4-chloro analogs). The ortho-Cl substituent in 2-chlorobenzenesulfonamide promotes N–H⋯O hydrogen bonds, forming layered structures in the Cc space group .
- Acetylindoline role : The acetyl group may introduce steric hindrance, altering torsional angles (e.g., S–N–C=O dihedral angles ~66–87°) and packing efficiency .
- Validation : Use ORTEP-3 for molecular geometry visualization and SHELXL for torsional angle analysis .
Q. How can structural contradictions (e.g., disordered atoms, twinning) be resolved during refinement?
- Disorder modeling : Split atomic positions and refine occupancy factors (e.g., SHELXL commands: PART, SUMP).
- Twinning detection : Check for non-integer values (>0.1) or abnormal intensity statistics. Use TWIN/BASF commands in SHELXL .
- Validation tools : Employ PLATON/ADDSYM to detect missed symmetry and check Flack parameter for absolute structure (target: <0.1) .
Q. What methodologies are used to evaluate the anticancer activity of this compound derivatives?
- In vitro screening : Test against NCI-60 human cancer cell lines (e.g., leukemia, melanoma) .
- Structure-activity relationships (SAR) : Correlate substituent electronegativity (e.g., Cl, acetyl groups) with cytotoxicity. For example, sulfonamide derivatives with electron-withdrawing groups show enhanced activity due to improved target binding (e.g., carbonic anhydrase inhibition) .
- Selectivity analysis : Compare IC values across cell lines to identify tumor-specific mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
